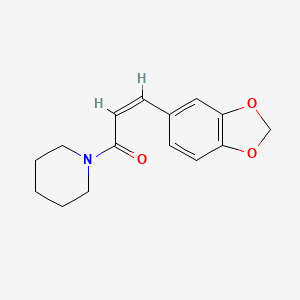
Z-Antiepilepsirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Antiepilepsirine is an amide alkaloid found in the plant Piper capense L.f. It exhibits significant antiplasmodial activity, particularly against the W2 strain of Plasmodium falciparum, with an IC50 value of 27 µM
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Antiepilepsirine involves the use of acetyl piperidine, heliotropin, and a catalyst in a solvent . The reaction conditions typically include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of large reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Antiepilepsirine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmospheres.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Z-Antiepilepsirine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide alkaloids and their reactivity.
Biology: Investigated for its antiplasmodial activity and potential as an antiparasitic agent.
Medicine: Explored for its potential use in treating parasitic infections and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
Z-Antiepilepsirine exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors. It enhances GABA-mediated inhibitory neurotransmission, which helps in controlling seizures and other neurological disorders . The compound also affects other molecular targets and pathways involved in neurotransmission and parasitic inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its anticonvulsant and sedative properties.
Ilepcimide: A piperidine derivative with serotonergic activity, used as an anticonvulsant.
TMCA Amide Derivatives: Compounds structurally similar to Z-Antiepilepsirine, designed for anticonvulsant and sedative applications.
Uniqueness
This compound stands out due to its specific antiplasmodial activity and its unique chemical structure, which allows for diverse chemical reactions and applications. Its ability to modulate GABA receptors and its potential use in treating both parasitic infections and epilepsy make it a compound of significant interest in scientific research and pharmaceutical development.
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5- |
InChI-Schlüssel |
BLPUOQGPBJPXRL-ALCCZGGFSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)

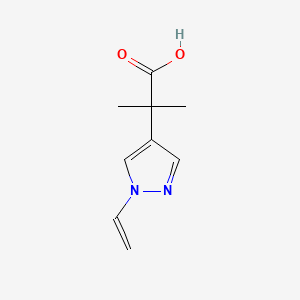
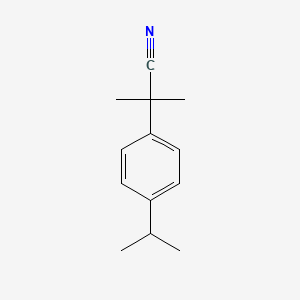
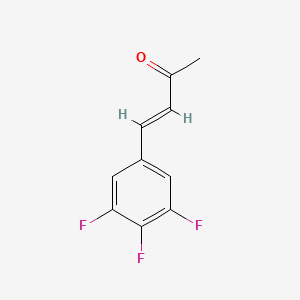

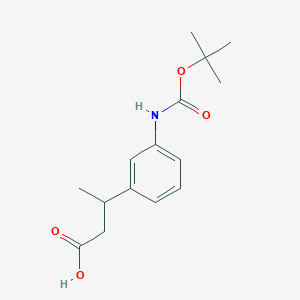
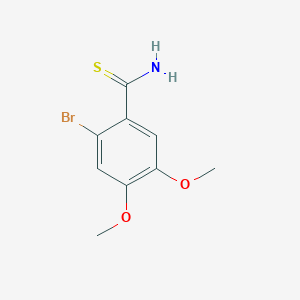

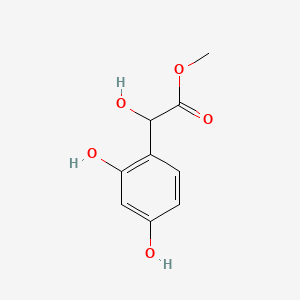
![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)


![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
